N7-(2-Hydroxyethyl)guanine

Description

BenchChem offers high-quality N7-(2-Hydroxyethyl)guanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N7-(2-Hydroxyethyl)guanine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

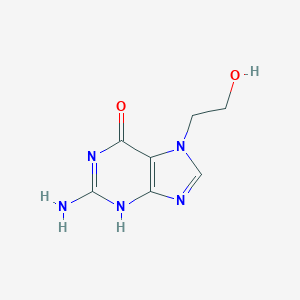

2-amino-7-(2-hydroxyethyl)-1H-purin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N5O2/c8-7-10-5-4(6(14)11-7)12(1-2-13)3-9-5/h3,13H,1-2H2,(H3,8,10,11,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCAWYYAMQRJCOY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1CCO)C(=O)NC(=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10201703 |

Source

|

| Record name | N(7)-Hydroxyethylguanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10201703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53498-52-5 |

Source

|

| Record name | N(7)-Hydroxyethylguanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053498525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N(7)-Hydroxyethylguanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10201703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Formation of N7-(2-Hydroxyethyl)guanine from Ethylene Oxide Exposure

This guide provides a comprehensive technical overview of the formation of N7-(2-Hydroxyethyl)guanine (N7-HEG), a critical DNA adduct resulting from exposure to ethylene oxide (EO). Designed for researchers, scientists, and drug development professionals, this document delves into the chemical mechanisms, toxicological significance, and analytical methodologies pertinent to N7-HEG, offering field-proven insights to support robust scientific investigation.

Introduction: The Significance of Ethylene Oxide and its Genotoxicity

Ethylene oxide (EO) is a widely utilized industrial chemical, primarily serving as an intermediate in the production of ethylene glycol and other chemicals.[1][2] It is also employed as a sterilizing agent for medical equipment and a fumigant for spices.[1][2] Beyond occupational and industrial settings, humans are also exposed to endogenous EO, formed from the metabolism of ethylene, which is produced through normal physiological processes like lipid peroxidation and methionine oxidation.[3]

The International Agency for Research on Cancer (IARC) classifies ethylene oxide as a Group 1 carcinogen, meaning it is carcinogenic to humans.[4][5][6] This classification is based on sufficient evidence from human and animal studies, as well as strong evidence of a genotoxic mechanism of action.[4][7] The carcinogenicity of EO is primarily attributed to its ability to directly react with DNA, forming various DNA adducts.[8][9]

The Chemical Mechanism: Formation of N7-(2-Hydroxyethyl)guanine

Ethylene oxide is a highly reactive electrophilic compound due to the strained three-membered ring. This reactivity allows it to act as a direct alkylating agent, readily reacting with nucleophilic sites in cellular macromolecules, including DNA.[4][10] The primary mechanism of this reaction is a bimolecular nucleophilic substitution (SN2) reaction.

The most abundant DNA adduct formed from EO exposure is N7-(2-Hydroxyethyl)guanine (N7-HEG).[9][10] This occurs when the N7 atom of guanine, a highly nucleophilic site in the DNA double helix, attacks one of the carbon atoms of the ethylene oxide ring. This attack opens the epoxide ring and results in the formation of a covalent bond, attaching a 2-hydroxyethyl group to the N7 position of the guanine base.

While N7-HEG is the major adduct, other DNA adducts are also formed at lower levels, including N3-(2-hydroxyethyl)adenine and O6-(2-hydroxyethyl)guanine.[10]

Toxicological Implications and the Role of N7-HEG as a Biomarker

The formation of DNA adducts like N7-HEG is a critical initiating event in chemical carcinogenesis. Although N7-HEG itself is not considered a strongly promutagenic lesion because it does not directly interfere with DNA base pairing, its formation can lead to genomic instability through several mechanisms.[8][10] The presence of the bulky hydroxyethyl group can destabilize the glycosidic bond, leading to depurination and the formation of an apurinic (AP) site.[11][12] If not repaired, these AP sites can lead to mutations during DNA replication.

The measurement of N7-HEG serves as a valuable biomarker for assessing exposure to ethylene oxide from both external and internal sources.[3][13] Its stability and abundance make it a reliable indicator of the biologically effective dose of EO. Studies have demonstrated a dose-dependent increase in N7-HEG levels in various tissues of animals and in the blood of workers occupationally exposed to EO.[14][15] Furthermore, the detection of N7-HEG in urine can serve as a non-invasive biomarker of EO exposure.[12]

It is crucial to recognize that background levels of N7-HEG exist in unexposed individuals due to endogenous EO production.[3][15] Therefore, when assessing exposure, it is the increase in N7-HEG levels above this endogenous background that is indicative of exogenous exposure.

Analytical Methodologies for the Quantification of N7-HEG

The accurate quantification of N7-HEG in biological matrices is essential for molecular dosimetry and risk assessment. Several highly sensitive and specific analytical methods have been developed for this purpose, with mass spectrometry-based techniques being the most prevalent.

Sample Preparation

The initial step in N7-HEG analysis involves the isolation of DNA from biological samples such as blood, tissues, or cells. This is followed by the hydrolysis of DNA to release the adducted base. This can be achieved through neutral thermal hydrolysis, which preferentially cleaves the glycosidic bond of the unstable N7-substituted guanine adducts.

Instrumental Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most widely used technique for N7-HEG quantification due to its high sensitivity and specificity.[3][16] The method typically involves stable isotope dilution, where a known amount of an isotopically labeled N7-HEG internal standard is added to the sample.[17] This allows for accurate quantification by correcting for any sample loss during preparation and analysis. The separation is achieved using reversed-phase HPLC, and detection is performed using a tandem mass spectrometer operating in selected reaction monitoring (SRM) mode.[16]

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS methods have also been successfully employed for N7-HEG analysis.[14][15][18] These methods often require derivatization of the analyte to increase its volatility and thermal stability for gas chromatographic separation. Electron capture negative chemical ionization (ECNCI) can provide excellent sensitivity for halogenated derivatives of N7-HEG.[17][19]

| Parameter | LC-MS/MS | GC-MS |

| Sample Derivatization | Not typically required | Required |

| Sensitivity | High (femtogram to attogram levels)[3][16] | High (picogram to femtogram levels)[17] |

| Specificity | High (utilizes precursor-product ion transitions) | High (utilizes selected ion monitoring) |

| Throughput | Generally higher | Can be lower due to derivatization steps |

| Instrumentation Cost | High | Moderate to High |

Table 1: Comparison of common analytical techniques for N7-HEG quantification.

Experimental Protocol: Quantification of N7-HEG in DNA by LC-MS/MS

The following protocol provides a detailed, step-by-step methodology for the quantification of N7-HEG in a DNA sample using LC-MS/MS with stable isotope dilution. This protocol is a self-validating system, incorporating an internal standard for accurate quantification.

5.1 Materials and Reagents

-

DNA sample

-

N7-(2-Hydroxyethyl)guanine (N7-HEG) standard

-

Isotopically labeled N7-HEG internal standard (e.g., [¹³C₄]-N7-HEG)

-

HPLC-grade water, methanol, and acetonitrile

-

Formic acid

-

Microcentrifuge tubes

-

Heating block or water bath

-

HPLC system coupled to a tandem mass spectrometer

5.2 Step-by-Step Methodology

-

DNA Quantification: Accurately determine the concentration of the isolated DNA sample using a spectrophotometer or a fluorometric method.

-

Internal Standard Spiking: To a known amount of DNA (e.g., 50 µg) in a microcentrifuge tube, add a precise amount of the isotopically labeled N7-HEG internal standard. The amount of internal standard should be comparable to the expected amount of N7-HEG in the sample.

-

Neutral Thermal Hydrolysis: Add HPLC-grade water to the DNA sample to a final volume of 200 µL. Heat the sample at 100°C for 30 minutes to release the N7-HEG adducts.

-

Sample Cleanup (Optional but Recommended): Centrifuge the sample to pellet any precipitated DNA. The supernatant containing the released adducts can be further purified using solid-phase extraction (SPE) to remove interfering matrix components.

-

LC-MS/MS Analysis:

-

Inject an aliquot of the prepared sample onto a reversed-phase HPLC column (e.g., C18).

-

Use a gradient elution with mobile phases typically consisting of water with 0.1% formic acid (Mobile Phase A) and acetonitrile or methanol with 0.1% formic acid (Mobile Phase B).

-

The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode.

-

Set up the selected reaction monitoring (SRM) transitions for both the native N7-HEG and the isotopically labeled internal standard. For N7-HEG, a common transition is m/z 196 → 152.[16]

-

-

Data Analysis and Quantification:

-

Integrate the peak areas for both the analyte and the internal standard.

-

Generate a calibration curve using known concentrations of the N7-HEG standard and a fixed concentration of the internal standard.

-

Calculate the concentration of N7-HEG in the original DNA sample based on the peak area ratio of the analyte to the internal standard and the calibration curve. The results are typically expressed as the number of adducts per 10⁶ or 10⁷ nucleotides.

-

Conclusion

The formation of N7-(2-Hydroxyethyl)guanine is a key event in the genotoxicity of ethylene oxide. A thorough understanding of its formation mechanism, toxicological consequences, and the analytical methods for its detection is paramount for researchers and professionals in toxicology, drug development, and occupational health. The use of robust and validated analytical techniques, such as the LC-MS/MS protocol detailed in this guide, ensures the generation of high-quality data for accurate risk assessment and a deeper understanding of the carcinogenic potential of ethylene oxide.

References

-

Marsden, D. A., Jones, D. J., Lamb, J. H., Tompkins, E. M., Farmer, P. B., & Brown, K. (2007). Determination of endogenous and exogenously derived N7-(2-hydroxyethyl)guanine adducts in ethylene oxide-treated rats. Chemical research in toxicology, 20(2), 290–299. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2022). Toxicological Profile for Ethylene Oxide. U.S. Department of Health and Human Services, Public Health Service. [Link]

-

Rusyn, I., Leavens, T. L., & Swenberg, J. A. (2005). A gas chromatography/electron capture/negative chemical ionization high-resolution mass spectrometry method for analysis of endogenous and ethylene oxide-induced N7-(2-hydroxyethyl)guanine in rodents and humans. Chemical research in toxicology, 18(4), 639–647. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2022). Toxicological Profile for Ethylene Oxide. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2022). Toxicological Profile for Ethylene Oxide. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2022). Toxicological Profile for Ethylene Oxide. [Link]

-

Lynch, H. N., et al. (2022). Systematic review of the scientific evidence on ethylene oxide as a human carcinogen. Chemico-biological interactions, 364, 110031. [Link]

-

National Center for Biotechnology Information. Bookshelf: Toxicological Profile for Ethylene Oxide. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2022). Toxicological Profile for Ethylene Oxide. [Link]

-

Walker, V. E., Fennell, T. R., Upton, P. B., MacNeela, J. P., & Swenberg, J. A. (1999). Molecular dosimetry of endogenous and ethylene oxide-induced N7-(2-hydroxyethyl)guanine formation in tissues of rodents. Carcinogenesis, 20(9), 1787–1796. [Link]

-

Meng, Q., Henderson, R. F., & Walker, V. E. (2009). Mutagenicity of DNA adducts derived from ethylene oxide exposure in the pSP189 shuttle vector replicated in human Ad293 cells. Mutation research, 677(1-2), 60–68. [Link]

-

Rusyn, I., Asakura, S., Li, Y., Kosyk, O., Ghanem, M. M., & Swenberg, J. A. (2005). Effects of ethylene oxide and ethylene inhalation on DNA adducts, apurinic/apyrimidinic sites and expression of base excision DNA repair genes in rat brain, spleen, and liver. DNA repair, 4(11), 1297–1306. [Link]

-

Wu, K. Y., Chiang, S. Y., Huang, Y. F., & Chen, M. L. (2003). A gas chromatography/electron capture/negative chemical ionization high-resolution mass spectrometry method for analysis of endogenous and ethylene oxide-induced N7-(2-hydroxyethyl)guanine in rodents and humans. Chemical research in toxicology, 16(12), 1638–1645. [Link]

-

International Agency for Research on Cancer. (2012). Chemical agents and related occupations. IARC monographs on the evaluation of carcinogenic risks to humans, 100F, 379–400. [Link]

-

Wu, K. Y., et al. (2011). Comparative analysis of urinary N7-(2-hydroxyethyl)guanine for ethylene oxide- and non-exposed workers. Toxicology letters, 203(1), 19-25. [Link]

-

Marsden, D. A., et al. (2009). Dose-response relationships for N7-(2-hydroxyethyl)guanine induced by low-dose [14C]ethylene oxide: evidence for a novel mechanism of endogenous adduct formation. Cancer research, 69(7), 3052-3059. [Link]

-

van Delft, J. H., van Weert, E. J., van Winden, M. J., & Baan, R. A. (1991). Determination of N7-(2-hydroxyethyl)guanine by HPLC with electrochemical detection. Chemico-biological interactions, 80(3), 281–289. [Link]

-

Liao, P. C., et al. (2001). Quantitative detection of N(7)-(2-hydroxyethyl)guanine adducts in DNA using high-performance liquid chromatography/electrospray ionization tandem mass spectrometry. Journal of mass spectrometry : JMS, 36(3), 336–343. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2020). Clinician Brief: Ethylene Oxide. [Link]

-

Bolt, H. M., Peter, H., & Föst, U. (1988). Analysis of macromolecular ethylene oxide adducts. International archives of occupational and environmental health, 60(3), 141–144. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2022). ToxGuide for Ethylene Oxide. [Link]

-

Occupational Safety and Health Administration (OSHA). Hazard Recognition: Ethylene Oxide. [Link]

-

Swenberg, J. A., et al. (1995). Measurement of N7-(2'-hydroxyethyl)guanine in human DNA by gas chromatography electron capture mass spectrometry. IARC scientific publications, (134), 247-253. [Link]

-

International Agency for Research on Cancer. (2008). Ethylene oxide. IARC monographs on the evaluation of carcinogenic risks to humans, 97, 185–309. [Link]

-

International Agency for Research on Cancer. (1994). Ethylene oxide. IARC monographs on the evaluation of carcinogenic risks to humans, 60, 73–159. [Link]

-

National Toxicology Program. (2021). Report on Carcinogens, Fifteenth Edition: Ethylene Oxide. [Link]

-

Marsden, D. A., et al. (2009). Dose-response relationships for N7-(2-hydroxyethyl)guanine induced by low-dose [14C]ethylene oxide: evidence for a novel mechanism of endogenous adduct formation. Cancer research, 69(7), 3052-3059. [Link]

-

E-Mail, R. P. F. (2014). Ethylene oxide and propylene oxide derived N7-alkylguanine adducts are bypassed accurately in vivo. DNA repair, 22, 1-6. [Link]

-

Swenberg, J. A., et al. (2011). The formation and biological significance of N7-guanine adducts. Mutation Research/Reviews in Mutation Research, 727(1-2), 38-51. [Link]

-

Vouros, P., et al. (1992). General method for determining ethylene oxide and related N7-guanine DNA adducts by gas chromatography-electron capture mass spectrometry. Journal of the American Society for Mass Spectrometry, 3(6), 641-646. [Link]

-

National Center for Biotechnology Information. Bookshelf: Toxicological Profile for Ethylene Oxide - 3. TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS. [Link]

-

Marsden, D. A., et al. (2009). Dose-response relationships for N7-(2-hydroxyethyl)guanine induced by low-dose [14C]ethylene oxide: evidence for a novel mechanism of endogenous adduct formation. Cancer research, 69(7), 3052-3059. [Link]

-

Törnqvist, M. (2019). Hemoglobin Adducts of Ethylene Oxide, Propylene Oxide, Acrylonitrile and Acrylamide-Biomarkers in Occupational and Environmental Medicine. International journal of environmental research and public health, 16(22), 4381. [Link]

-

Lin, C. H., et al. (2012). In vivo formation of N7-guanine DNA adduct by safrole 2',3'-oxide in mice. Toxicology letters, 213(3), 328-333. [Link]

-

Lermyte, F., & Sobott, F. (2021). High-Resolution Native Mass Spectrometry. Chemical reviews, 121(16), 9888-9922. [Link]

-

Harrata, A. K. Mass Spectrometry Tutorial. University of Illinois Urbana-Champaign. [Link]

Sources

- 1. aiha.org [aiha.org]

- 2. Ethylene Oxide (IARC Summary & Evaluation, Volume 60, 1994) [inchem.org]

- 3. Determination of endogenous and exogenously derived N7-(2-hydroxyethyl)guanine adducts in ethylene oxide-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. HEALTH EFFECTS - Toxicological Profile for Ethylene Oxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. ETHYLENE OXIDE - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Ethylene Oxide - Hazard Recognition | Occupational Safety and Health Administration [osha.gov]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. Mutagenicity of DNA adducts derived from ethylene oxide exposure in the pSP189 shuttle vector replicated in human Ad293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Analysis of macromolecular ethylene oxide adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. integral-corp.com [integral-corp.com]

- 11. Effects of ethylene oxide and ethylene inhalation on DNA adducts, apurinic/apyrimidinic sites and expression of base excision DNA repair genes in rat brain, spleen, and liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Comparative analysis of urinary N7-(2-hydroxyethyl)guanine for ethylene oxide- and non-exposed workers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS - Toxicological Profile for Ethylene Oxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. DNA adducts in granulocytes of hospital workers exposed to ethylene oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Molecular dosimetry of endogenous and ethylene oxide-induced N7-(2-hydroxyethyl) guanine formation in tissues of rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Quantitative detection of N(7)-(2-hydroxyethyl)guanine adducts in DNA using high-performance liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Measurement of N7-(2‘-Hydroxyethyl)guanine in Human DNA by Gas Chromatography Electron Capture Mass Spectrometry | CoLab [colab.ws]

- 19. General method for determining ethylene oxide and related N7-guanine DNA adducts by gas chromatography-electron capture mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

N7-Guanine Adducts in DNA: A Technical Guide on Their Formation, Fate, and Biological Significance

Abstract

The N7 position of guanine stands as the most nucleophilic site within DNA, rendering it a primary target for a vast array of endogenous and exogenous alkylating agents.[1][2] For decades, the resulting N7-guanine adducts were often relegated to the role of stable biomarkers of exposure, considered biologically quiescent due to the N7 position's non-involvement in Watson-Crick base pairing.[3][4] However, this perspective belies a far more complex and dynamic reality. This technical guide provides an in-depth exploration of the biological relevance of N7-guanine adducts, moving beyond their utility as simple dosimeters. We will dissect the chemical intricacies of their formation, their profound impact on DNA replication and transcription, the cellular mechanisms evolved to repair them, and their pivotal roles in the etiology of cancer and the mechanisms of chemotherapy. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of these ubiquitous DNA lesions.

The Chemistry of Formation and Instability

The journey of an N7-guanine adduct begins with the covalent binding of an electrophilic compound to the N7 atom of a guanine base. The sources of these electrophiles are diverse, spanning from internal metabolic byproducts to powerful environmental carcinogens and frontline cancer therapeutics.

Sources of Alkylating Agents

-

Endogenous Agents: Normal cellular processes generate reactive molecules capable of alkylating DNA. A primary example is S-adenosylmethionine (SAM), the universal methyl donor, which can non-enzymatically methylate guanine to form N7-methylguanine (N7-MeG).[5][6]

-

Environmental & Dietary Carcinogens: Many procarcinogens require metabolic activation, often by cytochrome P450 enzymes, to become reactive electrophiles.[7][8] Notable examples include:

-

Aflatoxin B₁ (AFB₁): A potent mycotoxin that forms a bulky N7-guanine adduct (AFB₁-N7-Gua), strongly implicated in hepatocellular carcinoma.[9][10]

-

Nitrosamines: Found in tobacco smoke and certain preserved foods, these compounds generate highly reactive diazonium ions that alkylate DNA.[1][11]

-

Polycyclic Aromatic Hydrocarbons (PAHs): Products of incomplete combustion, such as benzo[a]pyrene, form bulky adducts at guanine.[8][10]

-

-

Chemotherapeutic Drugs: A cornerstone of cancer treatment involves DNA-damaging agents that form N7-guanine adducts.

-

Nitrogen Mustards (e.g., Melphalan, Cyclophosphamide): These bifunctional agents form monoadducts at the N7-guanine position, which can then react with another guanine to form cytotoxic interstrand cross-links.[12][13]

-

Temozolomide: A drug used for brain tumors, it primarily methylates DNA at the N7-guanine (70%) and O6-guanine (5%) positions.[14]

-

Cisplatin: This platinum-based drug coordinates with the N7 position of purines, forming monoadducts and the highly cytotoxic 1,2-intrastrand cross-links between adjacent guanines.[15][16]

-

The Inherent Instability of the N7-Guanine Adduct

Alkylation at the N7 position introduces a positive charge into the guanine's imidazole ring, significantly weakening the N-glycosidic bond that tethers the base to the deoxyribose sugar.[1] This chemical instability has two major biological consequences.

-

Spontaneous Depurination: The weakened glycosidic bond is susceptible to hydrolysis, leading to the release of the adducted guanine base and the formation of a non-coding apurinic/apyrimidinic (AP) site.[2][17] The rate of depurination is adduct-specific; larger, bulkier adducts tend to have shorter half-lives in DNA.[1]

-

Imidazole Ring Opening: Under physiological conditions, the positively charged N7-guanine adduct can undergo hydrolytic cleavage of the imidazole ring, converting it into a more stable but structurally distinct N-substituted formamidopyrimidine (FAPy) lesion.[3][14]

The relative stability of various N7-guanine adducts is a critical determinant of their ultimate biological effect.

| Adduct Type | Representative Agent | Half-life in dsDNA (37°C, pH 7.4) | Primary Consequence |

| N7-methylguanine | Nitrosamines, Temozolomide | ~150 hours | Slow depurination, BER |

| N7-(2-hydroxyethyl)guanine | Ethylene Oxide | ~110 hours | Slow depurination, BER |

| N7-(trihydroxy-benzo[a]pyreneyl)guanine | Benzo[a]pyrene | ~3 hours | Rapid depurination, NER |

Table 1: Comparative half-lives of representative N7-guanine adducts in double-stranded DNA. Data compiled from Swenberg et al.[1]

Figure 2: Fate of an N7-guanine adduct at the replication fork.

Cellular Repair and Defense Mechanisms

Given the constant threat of DNA alkylation, cells have evolved sophisticated repair pathways to remove N7-guanine adducts and their byproducts, thereby preserving genomic integrity. The choice of repair pathway is largely dictated by the nature and size of the adduct.

Base Excision Repair (BER)

BER is the primary defense against small, non-helix-distorting N7-guanine adducts like N7-MeG. [13][17]It is a multi-step process initiated by a specific DNA glycosylase.

-

Recognition and Excision: Alkyladenine DNA glycosylase (AAG in humans, AlkA in E. coli) recognizes the N7-MeG adduct and cleaves the N-glycosidic bond, removing the damaged base and creating an AP site. [17]2. AP Site Processing: AP Endonuclease 1 (APE1) incises the phosphodiester backbone 5' to the AP site.

-

Synthesis and Ligation: DNA Polymerase β (Pol β) removes the baseless sugar and inserts the correct nucleotide (dGTP). The final nick is sealed by DNA Ligase III.

Nucleotide Excision Repair (NER)

NER is responsible for removing bulky, helix-distorting lesions, including large N7-guanine adducts like those formed by AFB₁ and PAHs. [17][18]Unlike BER, which removes only the base, NER excises a short oligonucleotide patch containing the damage.

-

Damage Recognition: In global genomic NER (GG-NER), the XPC-RAD23B complex recognizes the helical distortion caused by the bulky adduct. [18][19]2. DNA Unwinding: The TFIIH complex is recruited, and its helicase subunits (XPB and XPD) unwind the DNA around the lesion.

-

Dual Incision: The XPG endonuclease cuts the damaged strand 3' to the lesion, and the XPF-ERCC1 complex cuts on the 5' side, excising a ~24-32 nucleotide fragment.

-

Repair Synthesis: DNA Polymerase δ/ε synthesizes a new patch using the undamaged strand as a template.

-

Ligation: DNA Ligase I seals the final nick.

Figure 3: Major DNA repair pathways for N7-guanine adducts.

Relevance in Carcinogenesis and Cancer Therapy

The biological significance of N7-guanine adducts culminates in their dual role in causing and treating cancer.

Biomarkers of Carcinogen Exposure

Due to their high frequency of formation, N7-guanine adducts are excellent biomarkers for quantifying exposure to a specific carcinogen. [1][3]For example, measuring levels of N7-(2-hydroxyethyl)guanine in DNA can provide a precise molecular dose for ethylene oxide exposure. [20][21]The presence of specific adducts in target tissues can causally link an environmental exposure to the initiation of carcinogenesis. [1][18]Furthermore, endogenous levels of N7-MeG have been observed to increase with age, potentially contributing to the age-related rise in cancer risk. [1][6]

Mechanism of Action for Anticancer Drugs

The clinical efficacy of many alkylating agents and platinum-based drugs relies on the formation of DNA adducts, with N7-guanine being a primary target. [12][22][23]* Cytotoxicity: While N7-guanine monoadducts are generally less cytotoxic, they serve as precursors to highly toxic interstrand cross-links (ICLs) formed by bifunctional agents like nitrogen mustards and cisplatin. [12][16]These ICLs create an insurmountable block to DNA replication and transcription, triggering cell cycle arrest and apoptosis.

-

Therapeutic Monitoring: Measuring the levels of N7-guanine adducts in patient tissues, such as peripheral leukocytes, can serve as a direct measure of drug efficacy and target engagement. [12][22]Studies have shown that patient response to high-dose melphalan correlates with the levels of induced DNA damage, suggesting that adduct quantification could be a valuable predictive biomarker for personalizing therapy. [12][23]

Key Experimental Methodologies

Studying the formation and biological impact of N7-guanine adducts requires highly sensitive and specific analytical techniques.

Protocol: Quantification of N7-Alkylguanine Adducts by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for adduct quantification due to its high sensitivity and structural specificity. [1][20][21] Objective: To quantify the level of a specific N7-alkylguanine adduct (e.g., N7-MeG) in a DNA sample.

Materials:

-

DNA sample (from cells or tissues)

-

Stable isotope-labeled internal standard (e.g., [¹³C,¹⁵N₂]-N7-MeG)

-

Neutral thermal hydrolysis buffer (e.g., pH 7.4 buffer) or acid hydrolysis (e.g., 0.1 N HCl)

-

Solid Phase Extraction (SPE) cartridges for sample cleanup

-

HPLC system coupled to a triple quadrupole mass spectrometer (ESI source)

Methodology:

-

DNA Isolation: Isolate high-purity DNA from the biological sample using a standard phenol-chloroform extraction or a commercial kit. Quantify DNA concentration accurately using UV spectrophotometry.

-

Internal Standard Spiking: Add a known amount of the stable isotope-labeled internal standard to a precisely measured aliquot of the DNA sample. This standard will correct for sample loss during processing and for matrix effects during ionization.

-

DNA Hydrolysis:

-

Neutral Thermal Hydrolysis: Heat the DNA sample at 100°C for 30-60 minutes. This method efficiently cleaves the labile glycosidic bond of N7-alkylpurines without degrading the DNA backbone extensively. [1] * Acid Hydrolysis: Alternatively, incubate the DNA in 0.1 N HCl at 70°C for 30 minutes. This method releases all purine bases. Neutralize the sample immediately after hydrolysis.

-

-

Sample Cleanup: Pass the hydrolyzed sample through an appropriate SPE cartridge (e.g., C18) to remove salts, residual macromolecules, and other interfering substances. Elute the adducted bases with an organic solvent (e.g., methanol).

-

LC-MS/MS Analysis:

-

Inject the cleaned sample onto a reverse-phase HPLC column (e.g., C18).

-

Develop a gradient elution method to separate the target adduct from normal DNA bases and other isomers.

-

Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

-

Use Selected Reaction Monitoring (SRM) for detection. Monitor a specific precursor-to-product ion transition for the native adduct (e.g., for N7-MeG, m/z 166 → 149) and for the internal standard. [20]6. Quantification: Calculate the ratio of the peak area of the native adduct to the peak area of the internal standard. Determine the absolute amount of the adduct by comparing this ratio to a standard curve generated with known amounts of the native adduct and a fixed amount of the internal standard. Express the final result as adducts per 10⁶ or 10⁸ normal nucleotides.

-

Conclusion and Future Directions

The biological relevance of N7-guanine adducts is far more profound than initially appreciated. They are not merely passive markers of chemical exposure but active participants in critical cellular events. Their inherent chemical instability generates highly mutagenic secondary lesions, while their bulky counterparts present formidable challenges to the DNA replication and repair machinery. This duality places them at the crossroads of carcinogenesis and cancer therapy.

Future research will continue to unravel this complexity. The field of adductomics , which aims to comprehensively map all DNA adducts within a cell or tissue using high-resolution mass spectrometry, promises to provide unprecedented insight into the "exposome" and its impact on disease. [21]Understanding how the interplay between different DNA repair pathways dictates the fate of these lesions and how TLS polymerases contribute to their mutagenic potential will be key. For drug development, refining methods to quantify N7-guanine adducts in real-time in patients could revolutionize personalized medicine, allowing for dynamic dose adjustments and prediction of therapeutic response. The humble N7-guanine adduct, once a simple bystander, is now recognized as a central player in the intricate drama of genome integrity.

References

-

Boysen, G., & Swenberg, J. A. (2009). The Formation and Biological Significance of N7-Guanine Adducts. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 678(2), 76–94. [Link]

-

Swenberg, J. A., et al. (2009). The formation and biological significance of N7-guanine adducts. PubMed - NIH. [Link]

-

Boysen, G., & Swenberg, J. A. (2009). The Formation and Biological Significance of N7-Guanine Adducts. ResearchGate. [Link]

-

National Research Council (US) Committee on Biologic Markers. (1989). Biologic Significance of DNA Adducts and Protein Adducts. In Biologic Markers in Reproductive Toxicology. National Academies Press (US). [Link]

-

Wang, P., et al. (2018). Genotoxic effects of the major alkylation damage N7-methylguanine and methyl formamidopyrimidine. Journal of Biological Chemistry, 293(29), 11435–11444. [Link]

-

Liao, P. C., et al. (2001). Quantitative detection of N(7)-(2-hydroxyethyl)guanine adducts in DNA using high-performance liquid chromatography/electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 36(3), 336–343. [Link]

-

Benamira, M., & Loechler, E. L. (1991). Specificity of Base Substitutions Induced by the Acridine Mutagen Icr-191: Mispairing by Guanine N7 Adducts as a Mutagenic Mechanism. Genetics, 129(4), 981–989. [Link]

-

Koag, M. C., et al. (2016). The abundant DNA adduct N7-methyl deoxyguanosine contributes to miscoding during replication by human DNA polymerase η. Journal of Biological Chemistry, 291(40), 20885–20895. [Link]

-

Malik, C. K., et al. (2018). Structural and kinetic studies of the effect of guanine-N7 alkylation and metal cofactors on DNA replication. Biochemistry, 57(35), 5105–5116. [Link]

-

Semantic Scholar. (n.d.). Biologically relevant chemical reactions of N7-alkylguanine residues in DNA. Semantic Scholar. [Link]

-

Boysen, G., & Swenberg, J. A. (2017). Current and Future Methodology for Quantitation and Site-Specific Mapping the Location of DNA Adducts. Toxics, 5(4), 32. [Link]

-

Janion, C. (2008). Translesion DNA Synthesis and Mutagenesis in Prokaryotes. Genetics, 179(2), 665–674. [Link]

-

Souliotis, V. L., et al. (2003). Gene-specific Formation and Repair of DNA Monoadducts and Interstrand Cross-links after Therapeutic Exposure to Nitrogen Mustards. Clinical Cancer Research, 9(4), 1547–1557. [Link]

-

Wikipedia. (n.d.). Mutagenesis. Wikipedia. [Link]

-

Tretyakova, N. Y., et al. (2015). DNA Adducts from Anticancer Drugs as Candidate Predictive Markers for Precision Medicine. Chemical Research in Toxicology, 28(7), 1331–1351. [Link]

-

ResearchGate. (n.d.). Guanine and adenine methylation by MNU relative to N 7-Me-Gua formation (100%). ResearchGate. [Link]

-

Weaver, V. M., & Groopman, J. D. (1994). Fluorescence quantification of aflatoxin N7-guanine adducts. Cancer Epidemiology, Biomarkers & Prevention, 3(8), 669–674. [Link]

-

Hazra, T. K., et al. (2018). Role of Base Excision Repair Pathway in the Processing of Complex DNA Damage Generated by Oxidative Stress and Anticancer Drugs. Frontiers in Oncology, 8, 327. [Link]

-

Averill, A. M., et al. (2010). Translesion DNA Synthesis Past Acrolein-derived DNA Adducts by Human Mitochondrial DNA Polymerase γ. Journal of Biological Chemistry, 285(13), 9937–9945. [Link]

-

ResearchGate. (n.d.). Structural and Kinetic Studies of the Effect of Guanine N7 Alkylation and Metal Cofactors on DNA Replication. ResearchGate. [Link]

-

Hemminki, K. (1982). Identification of guanine-adducts of carcinogens by their fluorescence. Carcinogenesis, 3(7), 833–834. [Link]

-

Millard, J. T., et al. (2018). Polymerase Bypass of N7-Guanine Monoadducts of Cisplatin, Diepoxybutane, and Epichlorohydrin. ACS Omega, 3(3), 3057–3063. [Link]

-

Saparbaev, M., et al. (2021). Excision of Oxidatively Generated Guanine Lesions by Competitive DNA Repair Pathways. International Journal of Molecular Sciences, 22(5), 2715. [Link]

-

Piberger, A. L., et al. (2020). Carcinogens and DNA damage. Biochemical Society Transactions, 48(4), 1363–1373. [Link]

-

Tretyakova, N. Y., et al. (2015). DNA Adducts from Anticancer Drugs as Candidate Predictive Markers for Precision Medicine. Chemical Research in Toxicology, 28(7), 1331–1351. [Link]

-

Park, J. W., & Ames, B. N. (1988). 7-Methylguanine adducts in DNA are normally present at high levels and increase on aging: analysis by HPLC with electrochemical. Proceedings of the National Academy of Sciences, 85(20), 7467–7470. [Link]

-

Wikipedia. (n.d.). Nucleotide excision repair. Wikipedia. [Link]

-

Dasari, S., & Tchounwou, P. B. (2014). Cisplatin in cancer therapy: molecular mechanisms of action. European Journal of Pharmacology, 740, 364–378. [Link]

-

Vanarotti, M., et al. (2022). Translesion polymerases and DNA–protein crosslink repair shapes the cellular response to formaldehyde-induced DNA damage in ssDNA. Nucleic Acids Research, 50(16), 9283–9297. [Link]

Sources

- 1. The Formation and Biological Significance of N7-Guanine Adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biologic Significance of DNA Adducts and Protein Adducts - Drinking Water and Health - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. The formation and biological significance of N7-guanine adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The abundant DNA adduct N7-methyl deoxyguanosine contributes to miscoding during replication by human DNA polymerase η - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Mutagenesis - Wikipedia [en.wikipedia.org]

- 8. portlandpress.com [portlandpress.com]

- 9. Specificity of Base Substitutions Induced by the Acridine Mutagen Icr-191: Mispairing by Guanine N7 Adducts as a Mutagenic Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Translesion DNA Synthesis and Mutagenesis in Prokaryotes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Role of Base Excision Repair Pathway in the Processing of Complex DNA Damage Generated by Oxidative Stress and Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Genotoxic effects of the major alkylation damage N7-methylguanine and methyl formamidopyrimidine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Polymerase Bypass of N7-Guanine Monoadducts of Cisplatin, Diepoxybutane, and Epichlorohydrin - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Structural and kinetic studies of the effect of guanine-N7 alkylation and metal cofactors on DNA replication - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Nucleotide excision repair - Wikipedia [en.wikipedia.org]

- 19. Excision of Oxidatively Generated Guanine Lesions by Competitive DNA Repair Pathways [mdpi.com]

- 20. Quantitative detection of N(7)-(2-hydroxyethyl)guanine adducts in DNA using high-performance liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. DNA Adducts from Anticancer Drugs as Candidate Predictive Markers for Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Endogenous and Exogenous Sources of N7-(2-Hydroxyethyl)guanine

Audience: Researchers, scientists, and drug development professionals.

Abstract: The DNA adduct N7-(2-Hydroxyethyl)guanine (N7-HEG) is the primary reaction product of the alkylating agent ethylene oxide (EO) with DNA. Its presence in biological systems serves as a critical biomarker for assessing exposure to EO, a compound classified as a human carcinogen.[1][2] Crucially, N7-HEG arises from both external exposures (exogenous) and normal internal metabolic processes (endogenous), a fact that has profound implications for toxicology, risk assessment, and the development of therapeutics where alkylating agents may be involved. This guide provides a detailed examination of the distinct pathways leading to N7-HEG formation, methodologies for its quantification, and its toxicological significance.

The Dual Origin of N7-(2-Hydroxyethyl)guanine

N7-(2-Hydroxyethyl)guanine (N7-HEG) is a modification to the guanine base in DNA, formed when the highly reactive molecule ethylene oxide (EO) attacks the nucleophilic N7 position.[3] Understanding the origins of this adduct is paramount for accurate risk assessment, as a measurable background level of N7-HEG exists in unexposed individuals due to internal metabolic processes.[1][4] The central challenge for researchers is to distinguish this endogenous background from the additional adduct burden resulting from exogenous exposures.

Endogenous Formation Pathways

The human body continually produces small amounts of ethylene, which is subsequently metabolized to ethylene oxide, leading to a baseline level of N7-HEG.[2] This endogenous production constitutes the vast majority of the total N7-HEG burden in non-smoking individuals without specific occupational exposure, accounting for approximately 93% of the total.[5][6]

The primary pathways for endogenous ethylene production include:

-

Metabolic Processes: Ethylene is generated as a byproduct of normal physiological processes such as lipid peroxidation and the oxidation of methionine.[2]

-

Gastrointestinal Microbiota: Bacteria residing in the gut can also contribute to the systemic pool of ethylene.[7][8]

-

Oxidative Stress-Induced Pathway: A novel mechanism has been identified where exposure to EO itself can induce cellular oxidative stress. This stress, in turn, can stimulate the physiological pathways responsible for in vivo ethylene generation, thereby indirectly increasing the formation of endogenous N7-HEG.[1][9] This feedback loop suggests that N7-HEG may also serve as a potential biomarker for cellular oxidative stress.[1][9]

Once formed, endogenous ethylene is oxidized by cytochrome P450 enzymes to ethylene oxide, which then alkylates DNA to form N7-HEG.[2]

Figure 1: Endogenous formation pathway of N7-HEG.

Exogenous Sources of Formation

Exogenous N7-HEG formation results from the introduction of ethylene oxide or its precursor, ethylene, from external sources.

-

Direct Ethylene Oxide Exposure: This is most common in occupational settings. EO is widely used as a sterilant for medical equipment and in the chemical industry for manufacturing products like ethylene glycol.[6][10] Inhalation is the primary route of exposure.

-

Ethylene Exposure and Metabolism: The environment contains various sources of ethylene, which, upon entering the body, is metabolized to EO. Significant sources include:

-

Tobacco Smoke: Smoking is a major contributor to the exogenous N7-HEG burden.[6][7]

-

Air Pollution: Incomplete combustion of fossil fuels from vehicle exhaust and industrial emissions releases ethylene into the atmosphere.[6]

-

Dietary Sources: Ripening fruits and vegetables naturally produce ethylene.[8]

-

Figure 2: Exogenous formation pathway of N7-HEG.

Toxicological Significance and DNA Repair

The formation of DNA adducts is a critical event in chemical carcinogenesis. While N7-HEG is the most abundant DNA adduct formed by EO, its direct mutagenic potential is considered minimal.[9][11] The N7 position of guanine does not participate in Watson-Crick base pairing, so the adduct itself is not typically miscoding during DNA replication.[12][13]

The primary toxicological concern with N7-HEG stems from its chemical instability. The glycosidic bond linking the modified base to the deoxyribose sugar is weakened, leading to spontaneous depurination.[14][15] This process releases the N7-HEG base and creates an apurinic (AP) site in the DNA backbone.[9] If not repaired, these AP sites are highly mutagenic, as they can cause replication forks to stall or lead to the insertion of an incorrect base.

While N7-HEG is a robust biomarker of EO exposure, other less abundant but more mutagenic adducts, such as O6-(2-hydroxyethyl)guanine (O6-HEG), are thought to play a more direct role in EO-induced carcinogenicity.[16]

Quantitative Analysis of N7-HEG

Accurately quantifying N7-HEG against its endogenous background requires highly sensitive and specific analytical methods. The current gold standard is High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS or LC-MS/MS).[2][17] A dual-isotope approach, combining LC-MS/MS with accelerator mass spectrometry (AMS) for samples treated with isotopically labeled EO, can even distinguish between endogenous and exogenously formed adducts in research settings.[1][9]

Comparative Data: Endogenous vs. Exogenous Levels

The ability to quantify N7-HEG allows for a direct comparison of background levels versus those resulting from known exposures.

| Condition | Species / Matrix | N7-HEG Level (adducts per 108 nucleotides) | Reference |

| Unexposed Control | Rat Tissues | 1.1 - 3.5 | [2] |

| 0.01 mg/kg EO (single dose) | Rat Tissues | No significant increase over control | [2] |

| 1.0 mg/kg EO (single dose) | Rat Liver | ~43 | [3] |

| 1.0 mg/kg EO (3 daily doses) | Rat Liver | ~58 | [3] |

| Unexposed Control | Mouse Tissues | 2 - 3 | [4] |

| 3 ppm EO (4-week inhalation) | Mouse Tissues | 3.9 - 7.5 | [4] |

| 3 ppm EO (4-week inhalation) | Rat Tissues | 15.9 - 37.5 | [4] |

| Non-Exposed Workers | Human Urine | Baseline levels observed | [14] |

| EO-Exposed Factory Workers | Human Urine | Significantly greater than non-exposed | [14] |

Table 1: Comparison of endogenous background and exposure-induced N7-HEG levels.

Standard Protocol: N7-HEG Quantification in DNA by LC-MS/MS

This protocol outlines a typical workflow for the analysis of N7-HEG. The key is to achieve clean sample preparation and use a stable isotope-labeled internal standard for precise quantification.

Causality: Each step is designed to isolate the analyte of interest (N7-HEG) from the complex biological matrix (DNA, proteins, lipids) and prepare it for sensitive detection by mass spectrometry. The internal standard co-elutes with the analyte but is distinguished by its mass, correcting for any sample loss during preparation and variability in instrument response.

Figure 3: Workflow for N7-HEG quantification by LC-MS/MS.

Step-by-Step Methodology:

-

DNA Isolation:

-

Homogenize tissue or lyse cells using standard buffer conditions.

-

Isolate genomic DNA using a validated method such as phenol-chloroform extraction or a commercial DNA isolation kit. Ensure removal of RNA with RNase treatment.

-

Quantify the purified DNA using UV spectrophotometry (A260/A280).

-

-

Sample Preparation & Hydrolysis:

-

To a known amount of DNA (e.g., 50-100 µg), add a precise amount of a stable isotope-labeled internal standard (e.g., [¹³C₂,¹⁵N]-N7-HEG).

-

Perform neutral thermal hydrolysis by heating the sample in a buffered solution (e.g., phosphate buffer, pH 7.4) at 100°C for 30 minutes. This cleaves the glycosidic bond, releasing the N7-HEG base without degrading it.[18]

-

-

Purification by Solid-Phase Extraction (SPE):

-

Condition an SPE cartridge (e.g., C18) with methanol followed by water.

-

Load the hydrolyzed sample onto the cartridge.

-

Wash the cartridge with water or a low-percentage organic solvent to remove salts and polar impurities.

-

Elute the N7-HEG and internal standard with a higher-percentage organic solvent (e.g., methanol or acetonitrile).

-

Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a small volume of mobile phase for injection.

-

-

LC-MS/MS Analysis:

-

Chromatography: Use a reversed-phase C18 column with a gradient elution.

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

-

Mass Spectrometry: Operate the instrument in positive electrospray ionization (ESI+) mode. Use Selected Reaction Monitoring (SRM) for maximum sensitivity and specificity.

-

N7-HEG Transition: Monitor the fragmentation of the precursor ion (protonated molecule, [M+H]⁺) to a specific product ion. For N7-HEG, this is typically m/z 196 → m/z 152.[17]

-

Internal Standard Transition: Monitor the corresponding transition for the labeled standard (e.g., m/z 201 → m/z 156 for a +5 Da labeled standard).

-

-

-

Quantification:

-

Generate a standard curve using known amounts of N7-HEG standard and a fixed amount of the internal standard.

-

Calculate the peak area ratio of the analyte to the internal standard in the unknown samples.

-

Determine the absolute amount of N7-HEG in the sample by interpolating from the standard curve.

-

Normalize the result to the amount of DNA analyzed, typically expressed as adducts per 10⁶ or 10⁸ nucleotides.

-

Conclusion for Drug Development and Research

For researchers in toxicology and drug development, the dual nature of N7-HEG is a critical consideration.

-

Baseline is Key: Any study investigating exposure to ethylene oxide or compounds that could metabolize to it must establish the endogenous background level of N7-HEG in the chosen model system. Low-dose exposures may not produce a signal significantly above this natural background.[2]

-

Biomarker of Exposure, Not Effect: N7-HEG is an excellent, stable biomarker of EO exposure at the target tissue.[19] However, its levels may not directly correlate with mutagenic events. For assessing carcinogenic risk, it may be necessary to investigate other, more pro-mutagenic adducts in parallel.

-

Off-Target Effects: In drug development, if a candidate molecule has the potential to generate ethylene or EO through its metabolism, monitoring N7-HEG could be a sensitive screen for unintended DNA alkylation.

By understanding the distinct contributions of endogenous and exogenous sources and employing robust analytical methodologies, scientists can accurately interpret the presence of N7-(2-Hydroxyethyl)guanine, leveraging it as a powerful tool in safety assessment, molecular epidemiology, and mechanistic toxicology.

References

-

Kirman, C. R., & Hays, S. M. (2021). Ethylene oxide review: characterization of total exposure via endogenous and exogenous pathways and their implications to risk assessment and risk management. Journal of Toxicology and Environmental Health, Part B, 24(1), 1-29. [Link]

-

ResearchGate. (2020). Ethylene oxide review: characterization of total exposure via endogenous and exogenous pathways and their implications to risk assessment and risk management. [Link]

-

Marsden, D. A., Jones, D. J., Britton, R. G., Ognibene, T., Ubick, E., Johnson, G. E., Farmer, P. B., & Brown, K. (2009). Dose-response relationships for N7-(2-hydroxyethyl)guanine induced by low-dose [14C]ethylene oxide: evidence for a novel mechanism of endogenous adduct formation. Cancer Research, 69(7), 3052–3059. [Link]

-

van Delft, J. H., van Weert, E. J., van Winden, M. J., & Baan, R. A. (1991). Determination of N7-(2-hydroxyethyl)guanine by HPLC with electrochemical detection. Chemico-Biological Interactions, 80(3), 281–289. [Link]

-

Hsiao, Y. T., Liu, C. Y., & Liao, P. C. (2011). Comparative analysis of urinary N7-(2-hydroxyethyl)guanine for ethylene oxide- and non-exposed workers. Toxicology Letters, 204(2-3), 133–138. [Link]

-

AACR Journals. (2009). Dose-Response Relationships for N7-(2-Hydroxyethyl)Guanine Induced by Low-Dose [14C]Ethylene Oxide: Evidence for a Novel Mechanism of Endogenous Adduct Formation. [Link]

-

Liao, P. C., Liu, C. Y., & Ueng, T. H. (2001). Quantitative detection of N(7)-(2-hydroxyethyl)guanine adducts in DNA using high-performance liquid chromatography/electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 36(3), 336–343. [Link]

-

National Center for Biotechnology Information. Ethylene Oxide. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 97. [Link]

-

MDPI. (2021). Ethylene Oxide Exposure in U.S. Populations Residing Near Sterilization and Other Industrial Facilities: Context Based on Endogenous and Total Equivalent Concentration Exposures. [Link]

-

Taylor & Francis Online. (2020). Ethylene oxide review: characterization of total exposure via endogenous and exogenous pathways and their implications to risk assessment and risk management. [Link]

- CoLab. (n.d.). Measurement of N7-(2'-Hydroxyethyl)guanine in Human DNA by Gas Chromatography Electron Capture Mass Spectrometry.

-

Marsden, D. A., Jones, D. J., Lamb, J. H., Tompkins, E. M., Farmer, P. B., & Brown, K. (2007). Determination of endogenous and exogenously derived N7-(2-hydroxyethyl)guanine adducts in ethylene oxide-treated rats. Chemical Research in Toxicology, 20(2), 290–299. [Link]

-

ResearchGate. (2009). Dose-Response Relationships for N7-(2-Hydroxyethyl)Guanine Induced by Low-Dose [14C]Ethylene Oxide: Evidence for a Novel Mechanism of Endogenous Adduct Formation. [Link]

-

Koc, H., & Swenberg, J. A. (2013). The Formation and Biological Significance of N7-Guanine Adducts. Chemical research in toxicology, 26(12), 1732–1753. [Link]

-

Wu, K. Y., Scheller, N., Ranasinghe, A., Yen, T. Y., Sanga, M., & Swenberg, J. A. (1999). Molecular dosimetry of endogenous and ethylene oxide-induced N7-(2-hydroxyethyl)guanine formation in tissues of rodents. Carcinogenesis, 20(9), 1787–1792. [Link]

-

Marsden, D. A., Jones, D. J., Farmer, P. B., & Brown, K. (2006). Determination of N7HEG adducts in ethylene oxide treated rats using LC-MS/MS. Toxicology Letters, 164, S183. [Link]

-

National Center for Biotechnology Information. (2020). Toxicological Profile for Ethylene Oxide. [Link]

-

Sub-Committee on Carcinogenicity of Chemicals in Food, Consumer Products and the Environment. (2016). Carcinogenicity of Ethylene Oxide: Key Findings and Scientific Issues. [Link]

-

Goodman, J. E., & Zu, K. (2022). Systematic review of the scientific evidence on ethylene oxide as a human carcinogen. Regulatory Toxicology and Pharmacology, 133, 105191. [Link]

-

Barbin, A., Laib, R. J., & Bartsch, H. (1985). Lack of miscoding properties of 7-(2-oxoethyl)guanine, the major vinyl chloride-DNA adduct. Cancer Research, 45(6), 2440–2444. [Link]

-

National Center for Biotechnology Information. (2022). Analysis of N7-(2-carbamoyl-2-hydroxyethyl)guanine in dried blood spot after food exposure by Ultra High Performance Liquid Chromatography–Tandem Mass Spectrometry. [Link]

-

ResearchGate. (2013). Formation of N 7-guanine adducts form diazonium ion metabolites of NNK..... [Link]

-

Matsuda, T., Shigeta, N., Okamura, T., & Irie, M. (2007). Increased formation of hepatic N2-ethylidene-2'-deoxyguanosine DNA adducts in aldehyde dehydrogenase 2-knockout mice treated with ethanol. Carcinogenesis, 28(12), 2631–2635. [Link]

-

Navasumrit, P., Ward, T. H., O'Connor, P. J., & Nair, J. (2001). Ethanol enhances the formation of endogenously and exogenously derived adducts in rat hepatic DNA. Mutation Research, 479(1-2), 81–94. [Link]

-

National Center for Biotechnology Information. (2002). Holland-Frei Cancer Medicine. 6th edition. Chapter 17, DNA Damage and Repair. [Link]

-

Swenberg, J. A., & Koc, H. (2013). The formation and biological significance of N7-guanine adducts. PubMed, 26(12), 1732-53. [Link]

-

ACS Publications. (2023). Formation of N-Hydroxyethylisoindolinone Derivatives in Fungi Requires Highly Coordinated Consecutive Oxidation Steps. [Link]

Sources

- 1. Dose-response relationships for N7-(2-hydroxyethyl)guanine induced by low-dose [14C]ethylene oxide: evidence for a novel mechanism of endogenous adduct formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Determination of endogenous and exogenously derived N7-(2-hydroxyethyl)guanine adducts in ethylene oxide-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Molecular dosimetry of endogenous and ethylene oxide-induced N7-(2-hydroxyethyl) guanine formation in tissues of rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ethylene Oxide Exposure in U.S. Populations Residing Near Sterilization and Other Industrial Facilities: Context Based on Endogenous and Total Equivalent Concentration Exposures [mdpi.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Ethylene oxide review: characterization of total exposure via endogenous and exogenous pathways and their implications to risk assessment and risk management - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Ethylene Oxide - 1,3-Butadiene, Ethylene Oxide and Vinyl Halides (Vinyl Fluoride, Vinyl Chloride and Vinyl Bromide) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. integral-corp.com [integral-corp.com]

- 12. The Formation and Biological Significance of N7-Guanine Adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Lack of miscoding properties of 7-(2-oxoethyl)guanine, the major vinyl chloride-DNA adduct - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Comparative analysis of urinary N7-(2-hydroxyethyl)guanine for ethylene oxide- and non-exposed workers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Carcinogenicity of Ethylene Oxide: Key Findings and Scientific Issues - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Quantitative detection of N(7)-(2-hydroxyethyl)guanine adducts in DNA using high-performance liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Measurement of N7-(2‘-Hydroxyethyl)guanine in Human DNA by Gas Chromatography Electron Capture Mass Spectrometry | CoLab [colab.ws]

- 19. The formation and biological significance of N7-guanine adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

N7-(2-Hydroxyethyl)guanine: An In-depth Technical Guide to its Role as a Biomarker of DNA Damage

This guide provides a comprehensive technical overview of N7-(2-Hydroxyethyl)guanine (N7-HEG), a critical biomarker for DNA damage. Tailored for researchers, scientists, and drug development professionals, this document delves into the fundamental chemistry, biological significance, and state-of-the-art analytical methodologies for the detection and quantification of N7-HEG. Beyond a mere recitation of facts, this guide offers insights into the causality behind experimental choices, ensuring a deeper understanding of the principles and their practical applications.

The Genesis of a Biomarker: Formation and Chemical Nature of N7-HEG

N7-(2-Hydroxyethyl)guanine is a DNA adduct formed through the covalent bonding of a 2-hydroxyethyl group to the N7 position of the guanine nucleobase.[1][2] The N7 position of guanine is the most nucleophilic site in DNA, making it a primary target for electrophilic agents.[1][2]

The most significant precursor to N7-HEG formation is ethylene oxide (EO), a widely used industrial chemical and a known human carcinogen.[3][4][5][6] EO is a direct-acting alkylating agent that readily reacts with the N7 position of guanine in a SN2 reaction.[1] This reaction results in the formation of the N7-HEG adduct, which can be measured in various biological samples as an indicator of EO exposure.[3][4][6]

It is crucial to recognize that N7-HEG can also arise from endogenous sources. The in vivo metabolic oxidation of ethylene, which is produced during normal physiological processes like lipid peroxidation and methionine oxidation, can form EO, subsequently leading to the formation of endogenous N7-HEG.[3][4][6] This baseline level of endogenous N7-HEG is an important consideration in low-dose exposure assessments.[4][7]

Caption: Formation pathway of N7-(2-Hydroxyethyl)guanine from exogenous and endogenous sources.

Biological Ramifications of N7-HEG Formation

The presence of N7-HEG in DNA is not a benign modification. While not as directly miscoding as adducts at other positions like O6-guanine, the formation of N7-HEG has significant biological consequences.[8]

2.1. DNA Instability and Depurination:

The addition of the hydroxyethyl group to the N7 position of guanine introduces a positive charge on the imidazole ring, weakening the N-glycosidic bond that connects the guanine base to the deoxyribose sugar backbone.[1][2] This chemical instability can lead to the spontaneous cleavage of the bond, a process known as depurination, resulting in an apurinic (AP) site.[1][3] AP sites are non-instructional and can stall DNA replication, leading to the insertion of an incorrect base by translesion synthesis polymerases, thus having mutagenic potential.[2]

2.2. DNA Repair Mechanisms:

The cell possesses repair mechanisms to counteract the deleterious effects of N7-HEG. Small N7-alkylguanine adducts can be recognized and removed by the base excision repair (BER) pathway, initiated by DNA glycosylases such as alkyladenine DNA glycosylase (AAG).[2][9] However, if the adduct is bulky or if the BER pathway is overwhelmed, the nucleotide excision repair (NER) pathway may also be involved.[9] The efficiency of these repair pathways can influence the persistence of the adduct and, consequently, the risk of mutagenesis.[10]

2.3. Mutagenicity and Carcinogenicity:

While N7-HEG itself does not directly disrupt Watson-Crick base pairing, the resulting apurinic sites are mutagenic.[2][3] Studies have shown that replication across N7-alkylguanine adducts in vivo is largely error-free, suggesting that the primary mutagenic threat arises from the depurination product.[11] The carcinogenic potential of ethylene oxide is attributed to its ability to form DNA adducts like N7-HEG, which can lead to mutations if not repaired.[3][5][6]

Analytical Methodologies for N7-HEG Quantification

The accurate quantification of N7-HEG is paramount for its use as a reliable biomarker. Over the years, various analytical techniques have been developed, with mass spectrometry-based methods being the gold standard due to their high sensitivity and specificity.

3.1. Sample Preparation and DNA Hydrolysis:

The initial step in N7-HEG analysis involves the isolation of DNA from biological matrices such as blood, tissues, or cells. Following DNA extraction, the N7-HEG adduct must be released from the DNA backbone. Due to the lability of the N-glycosidic bond, neutral thermal hydrolysis (heating in water) is often sufficient to release N7-HEG as a free base.[12] This method is preferred as it minimizes the degradation of the adduct that can occur with acid hydrolysis.

3.2. Chromatographic Separation and Mass Spectrometric Detection:

High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used technique for the analysis of N7-HEG.[4][13]

| Parameter | Typical Value/Condition | Rationale |

| Chromatography | ||

| Column | Reversed-phase C18 | Provides good retention and separation of the polar N7-HEG from other DNA bases. |

| Mobile Phase | Acetonitrile/water with formic acid | The organic modifier elutes the analyte, and formic acid aids in protonation for positive ion electrospray ionization. |

| Mass Spectrometry | ||

| Ionization Mode | Electrospray Ionization (ESI), Positive | N7-HEG readily forms a protonated molecule [M+H]+. |

| MS/MS Transition | m/z 196 → m/z 152 | The precursor ion (m/z 196) corresponds to protonated N7-HEG, and the product ion (m/z 152) results from the loss of the hydroxyethyl group, providing high specificity.[13] |

| Detection Mode | Selected Reaction Monitoring (SRM) | Enhances sensitivity and selectivity by monitoring a specific precursor-to-product ion transition.[13] |

3.3. Isotope Dilution for Accurate Quantification:

The use of a stable isotope-labeled internal standard, such as N7-(2-hydroxyethyl)guanine-d4, is crucial for accurate quantification.[12] The internal standard is added to the sample at the beginning of the workflow and co-elutes with the analyte. By measuring the ratio of the analyte to the internal standard, any variations in sample preparation, injection volume, and instrument response can be corrected, leading to highly accurate and precise results.

Sources

- 1. The Formation and Biological Significance of N7-Guanine Adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural and kinetic studies of the effect of guanine-N7 alkylation and metal cofactors on DNA replication - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Determination of endogenous and exogenously derived N7-(2-hydroxyethyl)guanine adducts in ethylene oxide-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Dose-response relationships for N7-(2-hydroxyethyl)guanine induced by low-dose [14C]ethylene oxide: evidence for a novel mechanism of endogenous adduct formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Molecular dosimetry of endogenous and ethylene oxide-induced N7-(2-hydroxyethyl) guanine formation in tissues of rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. N7 Methylation Alters Hydrogen Bonding Patterns of Guanine in Duplex DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Excision of Oxidatively Generated Guanine Lesions by Competitive DNA Repair Pathways [mdpi.com]

- 10. Frontiers | Role of Base Excision Repair Pathway in the Processing of Complex DNA Damage Generated by Oxidative Stress and Anticancer Drugs [frontiersin.org]

- 11. Ethylene oxide and propylene oxide derived N7-alkylguanine adducts are bypassed accurately in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Measurement of N7-(2‘-Hydroxyethyl)guanine in Human DNA by Gas Chromatography Electron Capture Mass Spectrometry | CoLab [colab.ws]

- 13. Quantitative detection of N(7)-(2-hydroxyethyl)guanine adducts in DNA using high-performance liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N7-(2-Hydroxyethyl)guanine: Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties and stability of N7-(2-Hydroxyethyl)guanine (N7-HEG), a significant DNA adduct with implications in toxicology and pharmacology. As a primary modification resulting from exposure to the widely used industrial chemical and endogenous metabolite, ethylene oxide, a thorough understanding of N7-HEG is critical for researchers in drug development, carcinogenesis, and molecular dosimetry.

Core Chemical and Physical Properties

N7-(2-Hydroxyethyl)guanine is a purine derivative characterized by the covalent attachment of a 2-hydroxyethyl group to the N7 position of the guanine nucleobase. This modification imparts specific chemical and physical characteristics that are fundamental to its biological activity and detection.

Structure and Identification

-

IUPAC Name: 2-amino-7-(2-hydroxyethyl)-1,7-dihydro-6H-purin-6-one[1]

-

CAS Number: 53498-52-5[1]

-

Molecular Formula: C₇H₉N₅O₂[1]

-

Molecular Weight: 195.18 g/mol [1]

The structural modification at the N7 position introduces a positive charge to the imidazole ring of the guanine base, a key feature influencing its chemical stability.

Physicochemical Characteristics

A summary of the key physicochemical properties of N7-(2-Hydroxyethyl)guanine is presented in the table below.

| Property | Value | Source |

| Molecular Weight | 195.18 g/mol | [1] |

| Appearance | Pale Yellow Solid | [2] |

| Melting Point | >300 °C | [2] |

| pKa (estimated) | ~7 | Based on N7-methylguanine[3] |

| Solubility | Soluble in DMSO. Poorly soluble in water, similar to guanine which is soluble in acidic and alkaline solutions. | [2], [4] |

Alkylation at the N7 position of guanine is known to lower the pKa of the N1 proton by approximately two units. For N7-methylguanine, this results in a pKa of about 7.[3] This suggests a similar pKa for N7-HEG, indicating that it can exist in an ionized state under physiological conditions.

Chemical Stability and Degradation Pathways

A defining characteristic of N7-alkylguanine adducts, including N7-HEG, is their inherent chemical instability. This instability is a direct consequence of the positive charge introduced into the purine ring system upon alkylation. The primary degradation pathway for N7-HEG is depurination, leading to the formation of an apurinic (AP) site in the DNA backbone.

Depurination: The Major Route of Decay

The glycosidic bond linking the N7-alkylated guanine to the deoxyribose sugar is significantly weakened, making it susceptible to hydrolysis. This process, known as depurination, results in the release of the free N7-HEG base and the formation of an abasic site in the DNA strand.

The rate of depurination is influenced by several factors, most notably pH and temperature.

Factors Influencing Stability

-

pH: Depurination is significantly accelerated under acidic conditions due to the protonation of the purine base, which further weakens the glycosidic bond.[5] The rate of depurination generally shows a linear relationship with pH, with a notable inflection point around pH 2.5.[5]

-

Temperature: As with most chemical reactions, the rate of depurination increases with temperature.

Synthesis and Purification

The preparation of pure N7-HEG is essential for its use as an analytical standard in toxicological and pharmacological studies. The synthesis generally involves the direct alkylation of guanine with a suitable 2-hydroxyethylating agent.

Synthetic Approach

A common laboratory-scale synthesis involves the reaction of guanine with 2-chloroethanol in an alkaline solution. The reaction proceeds via nucleophilic attack of the N7 position of guanine on the electrophilic carbon of 2-chloroethanol.

Step-by-Step Synthesis Protocol (Illustrative):

-

Dissolution of Guanine: Suspend guanine in an aqueous solution of a suitable base, such as sodium hydroxide, to deprotonate the N1 position and increase its nucleophilicity.

-

Alkylation: Add 2-chloroethanol to the guanine solution. Heat the reaction mixture under reflux for a specified period to facilitate the alkylation reaction.

-

Neutralization and Precipitation: After cooling, neutralize the reaction mixture with an acid (e.g., acetic acid or hydrochloric acid) to precipitate the product.

-

Purification: The crude N7-HEG can be purified by recrystallization from a suitable solvent system, such as water or aqueous ethanol, to yield a pale yellow solid.[2]

Purification and Characterization

High-performance liquid chromatography (HPLC) is the primary method for the purification and analysis of N7-HEG. Reversed-phase columns are typically employed, with detection via UV absorbance or, for higher sensitivity and specificity, mass spectrometry.

Analytical Methodologies for Detection and Quantification

The accurate detection and quantification of N7-HEG in biological samples are crucial for assessing exposure to ethylene oxide and for understanding its role in disease. Several highly sensitive analytical methods have been developed for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone of N7-HEG analysis. The separation is typically achieved on a reversed-phase C18 column.[7]

-

Electrochemical Detection (EC): This method offers high sensitivity and is based on the electrochemical oxidation of the guanine moiety.[7]

-

Mass Spectrometry (MS): Coupling HPLC with tandem mass spectrometry (LC-MS/MS) provides the highest level of sensitivity and specificity. Selected reaction monitoring (SRM) is often used to monitor the specific fragmentation of the protonated N7-HEG molecule.[8]

Illustrative HPLC-EC Protocol:

-

Sample Preparation: Isolate DNA from the biological matrix of interest.

-

Hydrolysis: Subject the DNA to mild acid or thermal hydrolysis to release the N7-HEG adducts.

-

Chromatographic Separation: Inject the hydrolysate onto a reversed-phase HPLC column.

-

Electrochemical Detection: Use an amperometric detector with a glassy carbon working electrode set at an appropriate potential to detect the oxidized N7-HEG.[7]

-

Quantification: Quantify the amount of N7-HEG by comparing the peak area to a standard curve generated with a pure N7-HEG standard.

Biological Significance and Implications

The formation of N7-HEG in DNA is a key biomarker of exposure to ethylene oxide.[6] While N7-alkylguanine adducts are generally considered to be less mutagenic than O⁶-alkylguanine adducts because they do not directly interfere with Watson-Crick base pairing, their instability and subsequent depurination can lead to the formation of mutagenic abasic sites.[6] Therefore, monitoring the levels of N7-HEG is crucial for risk assessment and for understanding the mechanisms of ethylene oxide-induced carcinogenesis.

References

-

An, R., Jia, Y., Wan, B., Zhang, Y., Dong, P., Li, J., & Liang, X. (2014). Non-Enzymatic Depurination of Nucleic Acids: Factors and Mechanisms. PLOS ONE, 9(12), e115950. [Link]

-

Verhagen, H., van Delft, J. H., & Kleinjans, J. C. (2012). The Formation and Biological Significance of N7-Guanine Adducts. Mini reviews in medicinal chemistry, 12(14), 1437–1446. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135484986, N(7)-Hydroxyethylguanine. Retrieved January 10, 2026, from [Link].

-

Schlegel, H. B., & Liptak, M. D. (n.d.). Calculation of pKa Values of Nucleobases and the Guanine Oxidation Products Guanidinohydantoin and Spiroiminodihydantoin using Density Functional Theory. Retrieved January 10, 2026, from [Link].

-

van Delft, J. H., van Weert, E. J., van Winden, M. J., & Baan, R. A. (1991). Determination of N7-(2-hydroxyethyl)guanine by HPLC with electrochemical detection. Chemico-biological interactions, 80(3), 281–289. [Link]

-

Auffinger, P., & Westhof, E. (2001). The oligonucleotides containing N7-regioisomer of guanosine: influence on thermodynamic properties and structure of RNA duplexes. RNA (New York, N.Y.), 7(3), 334–342. [Link]

-

Marsden, D. A., Jones, D. J., Lamb, J. H., Tompkins, E. M., Farmer, P. B., & Brown, K. (2007). Determination of endogenous and exogenously derived N7-(2-hydroxyethyl)guanine adducts in ethylene oxide-treated rats. Chemical research in toxicology, 20(2), 290–299. [Link]

-

Ji, S., & Guengerich, F. P. (2011). Structural and kinetic studies of the effect of guanine-N7 alkylation and metal cofactors on DNA replication. The Journal of biological chemistry, 286(39), 33753–33762. [Link]

-

SpectraBase. (n.d.). N7-[2-[(2-HYDROXYETHYL)-THIO]-ETHYL]-GUANINE. Retrieved January 10, 2026, from [Link].

-